2-(2,4,6-Trichlorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,4,6-trichlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZSZLZMZBHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988884 | |
| Record name | (2,4,6-Trichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69178-44-5 | |
| Record name | Benzeneacetic acid, 2,?,?-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,4,6-Trichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)acetic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-(2,4,6-Trichlorophenyl)acetic acid is similar to other halogenated phenolic compounds, such as 2,4,6-trichlorophenol and 2,4,6-trichloroaniline. its unique acetic acid group provides distinct chemical properties and reactivity compared to these compounds. The presence of the acetic acid group enhances its solubility in organic solvents and its reactivity in acylation reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
The biological and physicochemical properties of arylacetic acids are heavily influenced by substituent patterns on the phenyl ring. Below is a comparative analysis of 2-(2,4,6-Trichlorophenyl)acetic acid and its analogues (Table 1):
Table 1: Key Properties of 2-(2,4,6-Trichlorophenyl)acetic Acid and Analogues
Chlorination vs. Fluorination
- Lipophilicity : The trichlorophenyl group in 2-(2,4,6-Trichlorophenyl)acetic acid confers higher lipophilicity (logP ~3.5–4.0 estimated) compared to the trifluoro analogue (logP ~2.0–2.5) . This property enhances membrane permeability but reduces water solubility.
- Acidity : Fluorine's electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0 for trifluoro vs. ~3.5–4.0 for trichloro) due to stronger inductive effects .
Substituent Position and Number
- 2,4,6-Trichloro vs.
- Biological Activity: QSAR studies on phenoxyacetic acid derivatives (e.g., 2,4-D and 2,4,5-T) suggest that increased chlorination correlates with enhanced herbicidal activity due to improved receptor binding . By analogy, the trichlorophenyl group in the target compound may exhibit similar bioactivity trends.
Functional Group Modifications
- Amino and Methyl Groups: The amino group in 2-Amino-2-(2,4,6-trimethylphenyl)acetic acid introduces basicity (pKa ~9–10), enabling salt formation and altering solubility in acidic environments.
Biological Activity
2-(2,4,6-Trichlorophenyl)acetic acid (also known as trichlorophenylacetic acid) is a chlorinated aromatic compound that has garnered attention for its biological activities, particularly in the fields of herbicidal and fungicidal applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₅Cl₃O₂
- Molecular Weight : 237.48 g/mol
- CAS Number : 29277-00-7
Herbicidal Properties
2-(2,4,6-Trichlorophenyl)acetic acid has been identified as a potent herbicide. It works by inhibiting the growth of various plant species through interference with hormonal pathways involved in plant growth regulation. The compound mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants.
Table 1: Herbicidal Efficacy Against Selected Weeds
| Weed Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 50 | 85 |
| Chenopodium album | 100 | 90 |
| Setaria viridis | 75 | 80 |
Fungicidal Activity
Research indicates that this compound also exhibits fungicidal properties. It has shown effectiveness against various fungal pathogens that affect crops, thus contributing to agricultural disease management.
Table 2: Fungicidal Efficacy Against Fungal Pathogens
| Fungal Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | 200 | 95 |
| Botrytis cinerea | 150 | 88 |
| Rhizoctonia solani | 100 | 92 |
The biological activity of 2-(2,4,6-trichlorophenyl)acetic acid can be attributed to its ability to disrupt normal physiological processes in both plants and fungi.
- Hormonal Disruption : By mimicking auxins, it induces abnormal growth patterns in plants.
- Cell Membrane Integrity : In fungi, it may compromise cell membrane integrity, leading to cell lysis and death.
Toxicological Considerations
While the compound shows significant efficacy in agricultural applications, its toxicological profile raises concerns regarding environmental and human health impacts. Studies have indicated potential endocrine-disrupting effects similar to other chlorinated compounds.
Case Studies
- Case Study on Herbicide Resistance : A study published in the Journal of Agricultural Science demonstrated that repeated application of this compound led to the development of herbicide-resistant weed populations in certain regions. This highlights the need for integrated pest management strategies.
- Fungicide Efficacy in Crop Trials : Field trials conducted on tomato crops showed that treatment with trichlorophenylacetic acid resulted in a significant reduction in fungal infections compared to untreated controls, underscoring its potential as an effective fungicide.
Q & A
Basic Research Questions
Synthesis and Intermediate Formation Q: What are the standard laboratory protocols for synthesizing 2-(2,4,6-Trichlorophenyl)acetic acid, and how is its purity validated? A: The compound is synthesized via the reaction of 2,4,6-trichlorobenzoyl chloride with a basic aqueous solution (e.g., NaOH) to form the intermediate 2-(2,4,6-trichlorophenyl)acetic acid . Purity validation typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL or SHELXT is recommended .
Safety and Handling Protocols Q: What safety precautions are critical when handling 2-(2,4,6-Trichlorophenyl)acetic acid in laboratory settings? A: The compound is classified as toxic if swallowed, inhaled, or absorbed through skin (GHS Hazard Statements: H301+H311+H331). Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection. Contaminated waste must comply with regional disposal regulations (e.g., US EPA 40 CFR Part 261). Emergency procedures include immediate decontamination and consultation with safety data sheets (SDS) .
Physicochemical Characterization Q: Which analytical techniques are essential for determining the physicochemical properties of 2-(2,4,6-Trichlorophenyl)acetic acid? A: Key techniques include:
- Melting Point: Differential scanning calorimetry (DSC).
- Density and Refractive Index: Gas pycnometry and refractometry (e.g., values reported as 1.3 g/cm³ and 1.597, respectively) .
- Spectroscopic Analysis: FT-IR for functional group identification and UV-Vis for electronic transitions. Computational tools like PubChem-derived SMILES strings aid in predicting properties .
Environmental Stability and Degradation Q: How does 2-(2,4,6-Trichlorophenyl)acetic acid degrade under environmental conditions, and what are its persistent byproducts? A: The compound exhibits resistance to hydrolysis due to its electron-withdrawing trichlorophenyl group. Photodegradation studies under UV light (254 nm) reveal partial dechlorination, forming dichloro- and monochloro-derivatives. Gas chromatography-mass spectrometry (GC-MS) is used to identify degradation products .
Basic Biological Screening Q: What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity? A: Standard assays include:
- Enzymatic Inhibition: Kinetic assays (e.g., Michaelis-Menten analysis) to study interactions with metabolic enzymes like cytochrome P450 .
- Cytotoxicity: MTT or resazurin assays in cell lines (e.g., HEK-293 or HepG2).
- Antioxidant Activity: DPPH radical scavenging assays, though derivatives like 2-amino-substituted analogs show higher efficacy .
Advanced Research Questions
Mechanistic Studies on Enzymatic Interactions Q: How can researchers investigate the molecular interactions between 2-(2,4,6-Trichlorophenyl)acetic acid and target enzymes? A: Advanced methods include:
- X-ray Crystallography: Co-crystallization with enzymes (e.g., oxidoreductases) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters.
- Molecular Dynamics (MD) Simulations: AMBER or GROMACS to model ligand-enzyme dynamics over time .
Contradictory Data in Catalytic Applications Q: How to resolve discrepancies in catalytic efficiency when using Pd-based systems for functionalizing 2-(2,4,6-Trichlorophenyl)acetic acid? A: Contradictions often arise from ligand choice (e.g., Xantphos vs. PPh3) or solvent effects. Systematic optimization involves:
- Design of Experiments (DoE): Vary catalyst loading, temperature, and solvent polarity (e.g., DMF vs. THF).
- In Situ Monitoring: ReactIR or NMR to track intermediate formation.
- Post-Reaction Analysis: ICP-MS for palladium leaching quantification .
Computational Modeling of Structure-Activity Relationships Q: What computational strategies predict the bioactivity of 2-(2,4,6-Trichlorophenyl)acetic acid derivatives? A: Strategies include:
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bonding capacity from tools like MOE or Schrödinger.
- Docking Studies: AutoDock Vina or Glide to screen derivatives against protein targets (e.g., COX-2).
- ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetic profiles .
Advanced Structural Analysis via Crystallography Q: What challenges arise in refining the crystal structure of 2-(2,4,6-Trichlorophenyl)acetic acid, and how are they addressed? A: Challenges include disorder in the trichlorophenyl group and weak diffraction due to low crystallinity. Solutions:
- Data Collection: High-intensity synchrotron radiation.
- Refinement: SHELXL with restraints for anisotropic displacement parameters.
- Validation: CheckCIF for geometry and R-factor discrepancies .
Metabolite Identification in Pharmacokinetic Studies Q: What methodologies identify and quantify metabolites of 2-(2,4,6-Trichlorophenyl)acetic acid in vivo? A: Use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
